molecular formula C16H16N4 B2815462 3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 797771-21-2

3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2815462
CAS RN: 797771-21-2
M. Wt: 264.332
InChI Key: SNKDGGSNDFPHMC-UHFFFAOYSA-N
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Description

“3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for being a part of many pharmaceutical drugs such as antihistamines, proton-pump inhibitors, and antiparasitic agents .

Scientific Research Applications

Synthesis of Derivatives and Fluorescent Properties

The compound has been a key intermediate in synthesizing oxazolo and pyrazolo derivatives, showing significant potential in fluorescence-based applications. For instance, it contributed to the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, where some were evaluated as fluorescent whitening agents for polyester fibers, indicating its utility in materials science and industrial applications (Rangnekar & Rajadhyaksha, 1986). Additionally, pyrazolo derivatives synthesized using this compound were studied for their fluorescence properties, suggesting applications in fluorescence technologies and potentially in imaging techniques (Rajadhyaksha & Rangnekar, 2007).

Antimicrobial Activity

Research on substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles, related to the core structure, demonstrated potential antimicrobial activity. These findings highlight the compound's relevance in the development of new antimicrobial agents, which could contribute to addressing the global challenge of antibiotic resistance (Badawey & Gohar, 1992).

Heterocyclic Chemistry and Drug Synthesis

The compound's derivatives have found applications in synthesizing novel heterocyclic compounds, indicating its significance in medicinal chemistry for drug design and discovery. These applications range from constructing new molecules with potential therapeutic effects to understanding the chemical reactivity of benzimidazole derivatives for developing novel pharmacological agents (Darweesh et al., 2016).

Crystal Structure Analysis

Investigations into related benzimidazole derivatives have also included detailed crystal structure analysis, contributing to the broader field of structural chemistry. Such studies are crucial for understanding the molecular basis of the compound's interactions and reactivity, which can inform the design of materials and drugs with specific properties (Liu et al., 2012).

properties

IUPAC Name

3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-10(2)18-15-8-11(3)12(9-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-8,10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDGGSNDFPHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

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